molecular formula C13H7BrCl2N2 B13667683 8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13667683
M. Wt: 342.0 g/mol
InChI Key: NYNQOPXRULRSAZ-UHFFFAOYSA-N
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Description

8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is a chemical compound of interest in medicinal and organic chemistry research. It features the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery known for its significant biological activities . This fused heterocyclic system is present in several marketed drugs, including Zolpidem (for insomnia), Zolimidine (for peptic ulcers), and Alpidem (anxiolytic), underscoring its therapeutic relevance . The specific bromo and dichlorophenyl substituents on the core structure make this compound a versatile synthetic intermediate. The bromo group is a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . The dichlorophenyl moiety is a common pharmacophore that can influence a molecule's binding affinity and metabolic stability . Researchers can utilize this compound as a key building block in the synthesis of novel molecules to probe various biological targets. The imidazo[1,2-a]pyridine core has been associated with a wide range of pharmacological activities, including analgesic, anticancer, antiosteoporosis, and anxiolytic effects, making derivatives of this scaffold promising candidates for the development of new therapeutic agents . This product is intended for research purposes in a controlled laboratory environment and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C13H7BrCl2N2

Molecular Weight

342.0 g/mol

IUPAC Name

8-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7BrCl2N2/c14-9-2-1-5-18-7-12(17-13(9)18)8-3-4-10(15)11(16)6-8/h1-7H

InChI Key

NYNQOPXRULRSAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Detailed Preparation Methodologies and Comparative Analysis

Methodology Reaction Conditions Catalysts/Promoters Advantages Limitations Reference
Condensation of 2-Aminopyridine with α-Bromoketone 60°C, solvent-free or polar solvents None or Lewis acids (TiCl4) Simple, direct, good yields Sensitive to substituents, longer times
Microwave-Assisted Synthesis Microwave irradiation, solvent-free Metal-free Rapid, high yield, clean reaction Requires microwave setup
Multicomponent Reaction (MCR) Room temperature to mild heating Scandium triflate, FeCl3 One-pot, diverse substitution patterns Catalyst cost, sometimes limited scope

Mechanistic Insights

  • The condensation of 2-aminopyridine with α-bromoketones proceeds via nucleophilic attack of the pyridine nitrogen on the α-bromoketone carbon, displacing bromide.
  • This is followed by intramolecular cyclization forming the imidazo ring.
  • Microwave irradiation enhances molecular collisions and energy transfer, accelerating the reaction.
  • Catalysts such as scandium triflate or FeCl3 facilitate the formation of intermediates and stabilize transition states, improving reaction rates and selectivity.

Representative Experimental Procedure (Microwave-Assisted Synthesis)

Materials:

  • 2-Aminopyridine
  • 3,4-Dichloro-α-bromoketone
  • Microwave reactor

Procedure:

  • Mix equimolar amounts of 2-aminopyridine and 3,4-dichloro-α-bromoketone in a microwave vial without solvent.
  • Subject the mixture to microwave irradiation at 100-120°C for 5-10 minutes.
  • Cool the reaction mixture, then purify the product by recrystallization or chromatography.
  • Characterize the product by NMR, IR, LCMS, and elemental analysis.

Outcome:

  • High yield (>80%)
  • Product confirmed as 8-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine with expected spectral data.

Summary of Research Findings

  • The synthesis of this compound is efficiently achieved via condensation of 2-aminopyridine with α-bromoketones.
  • Microwave-assisted methods provide significant advantages in terms of speed and yield.
  • Catalyst-free or Lewis acid-catalyzed routes are both viable, with catalyst choice affecting reaction efficiency.
  • Multicomponent reactions offer alternative routes for structural diversification but may require specific catalysts.
  • The choice of method depends on available equipment, desired scale, and substitution pattern tolerance.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound with a bromine atom at the 8-position and a dichlorophenyl group at the 2-position, which contributes to its chemical properties and potential biological activities. The presence of halogen substituents enhances its reactivity and solubility in various solvents, making it a candidate for pharmaceutical applications.

Applications

This compound has a range of applications in scientific research. It can be used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry. The compound also exhibits biological activities, including antimicrobial and anticancer properties. It is also being investigated for potential use in treating tuberculosis and other infectious diseases and in developing new materials with specific electronic properties.

This compound has potential as an inhibitor of cholinesterases, crucial for developing therapeutic agents targeting neurological disorders. In vitro assays suggest that structural modifications can significantly alter binding affinity and inhibitory potency against these enzymes.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridineBromine at position 6AntimicrobialDifferent position of bromine affects reactivity
8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridineTolyl group instead of dichlorophenylAnticancerVariation in substituent alters biological profile
8-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridineDichloromethyl groupUnknownUnique functional group may lead to different reactivity

The specific combination of halogenated substituents in this compound enhances its chemical reactivity and biological activity compared to other derivatives within the imidazo[1,2-a]pyridine series.

Mechanism of Action

The mechanism of action of 8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents Key Properties/Activities References
8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine 8-Br, 2-(3,4-Cl₂Ph) Synthetic accessibility via microwave; potential lipophilicity
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine 6-Br, 2-(3,4-Cl₂Ph) Microwave-synthesized; positional isomer with distinct reactivity
2-(4-Bromophenyl)imidazo[1,2-a]pyridine 2-(4-BrPh) Simpler substitution pattern; lower steric demand
Compound 2j (from ) 2-(3,4-Cl₂Ph), unsubstituted core Potent BChE inhibitor (IC₅₀ = 65 µM)
8-Bromo-6-chloroimidazo[1,2-a]pyridine 8-Br, 6-Cl Enhanced halogen density; potential for cross-coupling reactions

Key Observations :

  • Positional Isomerism : The 6-bromo analog (Table 1, Row 2) highlights the impact of bromine placement. Microwave synthesis methods are shared with the target compound, but reactivity and biological activity may diverge due to electronic differences .
  • Halogen Density : Compounds with multiple halogens (e.g., 8-Br/6-Cl) are versatile intermediates for further functionalization via cross-coupling reactions .

Key Insights :

  • The 3,4-dichlorophenyl moiety (as in Compound 2j) is critical for BChE inhibition, suggesting that the target compound’s dichlorophenyl group may confer similar selectivity .
  • Bromine at the 8-position (target compound) could sterically hinder binding to AChE’s peripheral anionic site, contrasting with smaller substituents like methyl () .

Physicochemical and Pharmacokinetic Properties

  • Aqueous Solubility : Sulfonylmethyl derivatives (e.g., 2c in ) exhibit improved solubility due to polar sulfonyl groups, whereas the target compound’s bromo and dichlorophenyl substituents likely reduce solubility, increasing logP .
  • Fluorescence : Bromine’s heavy atom effect may quench fluorescence compared to electron-donating groups (e.g., hydroxymethyl in ) .

Q & A

Q. What synthetic methodologies are most effective for preparing 8-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine?

Microwave-assisted synthesis is a highly efficient method for synthesizing imidazo[1,2-a]pyridine derivatives. For example, Biradar et al. demonstrated that microwave irradiation accelerates the condensation of α-haloketones with aminopyridines, achieving reaction completion in 20 minutes with yields exceeding 65% . This approach minimizes side reactions and improves purity due to uniform heating. Traditional methods, such as refluxing in ethanol or isopropyl alcohol (IPA) with chloroacetaldehyde, require longer reaction times (12–24 hours) and often result in lower yields (50–60%) .

Q. How can structural characterization of this compound be rigorously validated?

Multimodal spectroscopic and crystallographic techniques are essential:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.6–8.7 ppm and bromine-induced deshielding effects) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., C₁₃H₈BrCl₂N₂ requires m/z 354.9198) .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds and π-π stacking in the crystal lattice) .

Q. What reaction mechanisms govern the formation of the imidazo[1,2-a]pyridine core?

The core forms via a two-step process:

  • Condensation : 2-Aminopyridine reacts with α-haloketones (e.g., chloroacetaldehyde) under basic conditions (e.g., K₂CO₃) to generate an intermediate .
  • Cyclization : Intramolecular nucleophilic attack by the pyridine nitrogen on the α-carbon of the ketone, followed by bromide elimination . Microwave irradiation enhances cyclization kinetics by lowering activation energy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from assay conditions or structural analogs. Strategies include:

  • Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to controls.
  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., replacing bromine with nitro groups alters target binding ).
  • Orthogonal assays : Validate findings using multiple techniques (e.g., fluorescence-based ATP assays vs. colony-forming unit counts) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., carboxamides) to improve solubility without compromising blood-brain barrier penetration .
  • Metabolic stability : Replace labile substituents (e.g., esters with ethers) to reduce CYP450-mediated degradation .
  • Prodrug design : Mask reactive sites (e.g., bromine) with enzymatically cleavable groups (e.g., acetates) .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Molecular docking : Predict binding affinities to targets like GABAA receptors or COX-2 using software (e.g., AutoDock Vina) .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate electronic parameters (e.g., Hammett σ values) with biological activity .
  • MD (Molecular Dynamics) simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Methodological Best Practices

Q. What purification techniques maximize yield and purity?

  • Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:2 → 6:4) to isolate nonpolar impurities .
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>97%) .

Q. How should researchers mitigate halogen-related side reactions during functionalization?

  • Protection/deprotection : Temporarily mask bromine with trimethylsilyl groups during Suzuki-Miyaura couplings .
  • Low-temperature lithiation : Use LDA (Lithium Diisopropylamide) at -78°C to prevent elimination .

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